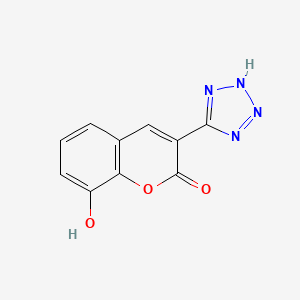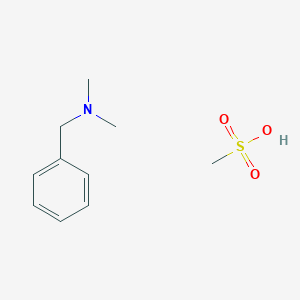
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid is a compound that combines an amine and a sulfonic acid The amine component, N,N-dimethyl-1-phenylmethanamine, is a tertiary amine with a phenyl group attached to the nitrogen atom Methanesulfonic acid is a strong acid commonly used as a catalyst in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1-phenylmethanamine can be synthesized through the Eschweiler-Clarke reaction, which involves the methylation of benzylamine using formaldehyde and formic acid . Another method involves the three-component coupling of benzylamine, benzaldehyde, and carbon dioxide under light irradiation . Methanesulfonic acid is typically produced by the oxidation of methanethiol or dimethyl sulfide with oxygen or nitrogen dioxide.
Industrial Production Methods
Industrial production of N,N-dimethyl-1-phenylmethanamine often involves the Eschweiler-Clarke reaction due to its efficiency and simplicity. Methanesulfonic acid is produced on a large scale through the oxidation of dimethyl sulfide, which is a byproduct of the petrochemical industry.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylbenzylamine oxide.
Reduction: It can be reduced to form N-methyl-1-phenylmethanamine.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: N,N-dimethylbenzylamine oxide.
Reduction: N-methyl-1-phenylmethanamine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the Hantzsch dihydropyridine synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-phenylmethanamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. Methanesulfonic acid, being a strong acid, can protonate various substrates, facilitating their transformation in organic reactions. The combination of these two components allows for a wide range of chemical transformations, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylbenzylamine: Similar structure but lacks the methanesulfonic acid component.
N,N-dimethyl-1-phenylethylamine: Similar structure with an ethyl group instead of a methylene group.
N,N-dimethyl-1-naphthylamine: Similar structure with a naphthyl group instead of a phenyl group.
Uniqueness
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid is unique due to the presence of both a tertiary amine and a strong acid in the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
73095-53-1 |
|---|---|
Molecular Formula |
C10H17NO3S |
Molecular Weight |
231.31 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid |
InChI |
InChI=1S/C9H13N.CH4O3S/c1-10(2)8-9-6-4-3-5-7-9;1-5(2,3)4/h3-7H,8H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
DSEPTYOCUKEWRG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


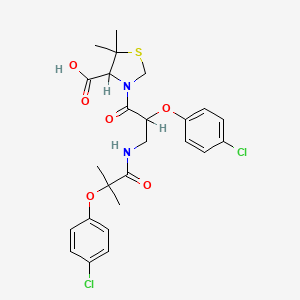
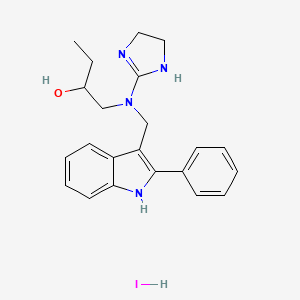
![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
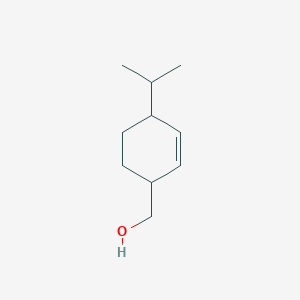
![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)
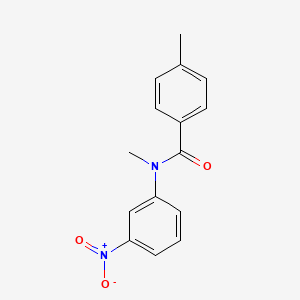
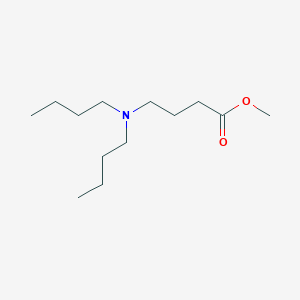
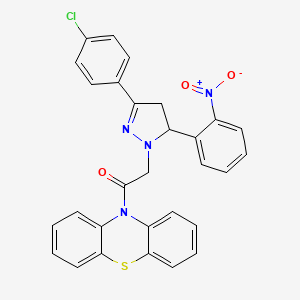

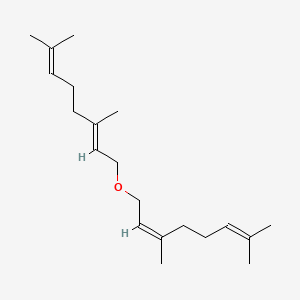
![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)

